REACTION_CXSMILES
|
S(Cl)(Cl)=O.[N+:5]([C:8]1[O:12][C:11]([C:13]2[C:17]([CH:18]=[N:19]O)=[CH:16][N:15]([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)[N:14]=2)=[CH:10][CH:9]=1)([O-:7])=[O:6]>C(Cl)(Cl)(Cl)Cl>[N+:5]([C:8]1[O:12][C:11]([C:13]2[C:17]([C:18]#[N:19])=[CH:16][N:15]([C:21]3[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=3)[N:14]=2)=[CH:10][CH:9]=1)([O-:7])=[O:6]
|
Name
|
|
Quantity
|
9.4 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(O1)C1=NN(C=C1C=NO)C1=CC=CC=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
Stir the resulting admixture for 1.5 hours at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
for 2 hours under reflux
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Separate the formed precipitate
|
Type
|
FILTRATION
|
Details
|
by vacuum filtration at room temperature
|
Type
|
WASH
|
Details
|
Wash the filter residue (precipitate) with carbon tetrachloride
|
Type
|
CUSTOM
|
Details
|
dry
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(O1)C1=NN(C=C1C#N)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |